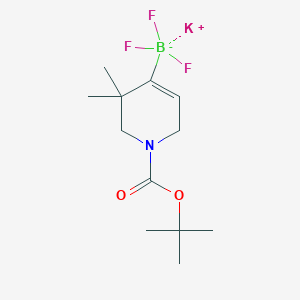![molecular formula C23H24N2O3S2 B14018669 3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 78693-63-7](/img/structure/B14018669.png)
3,7-Diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- is a complex organic compound known for its unique bicyclic structure. This compound is part of the diazabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms. The presence of acetyl and phenylthio groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- typically involves multiple steps. One common method is the Mannich condensation, where piperidones react with formalin and primary amines under specific conditions . This reaction forms the diazabicyclo structure, which can then be further modified to introduce acetyl and phenylthio groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich condensation reactions followed by purification processes such as crystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, altering the activity of these targets. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3,9-dimethyl-
Uniqueness
Compared to similar compounds, 3,7-DIAZABICYCLO[3.3.1]NONAN-9-ONE,3,7-DIACETYL-1,5-BIS(PHENYLTHIO)- stands out due to the presence of both acetyl and phenylthio groups.
Eigenschaften
CAS-Nummer |
78693-63-7 |
|---|---|
Molekularformel |
C23H24N2O3S2 |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
3,7-diacetyl-1,5-bis(phenylsulfanyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C23H24N2O3S2/c1-17(26)24-13-22(29-19-9-5-3-6-10-19)15-25(18(2)27)16-23(14-24,21(22)28)30-20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 |
InChI-Schlüssel |
KQEKJITWWYZUAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2(CN(CC(C1)(C2=O)SC3=CC=CC=C3)C(=O)C)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


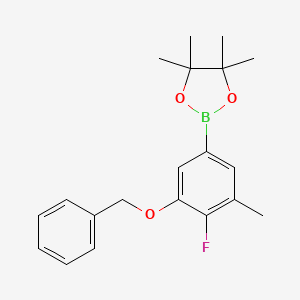
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
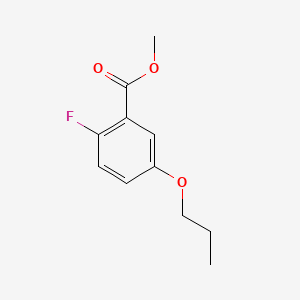
![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
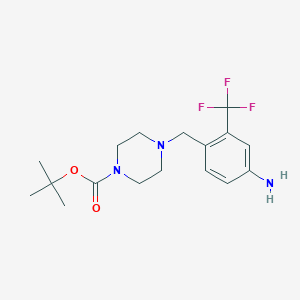
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)
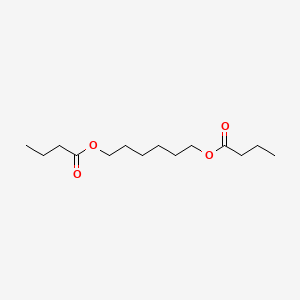

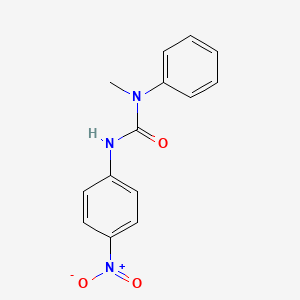
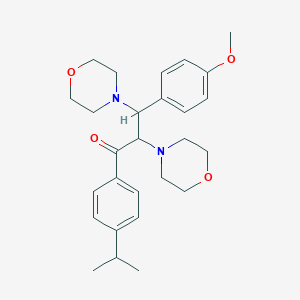
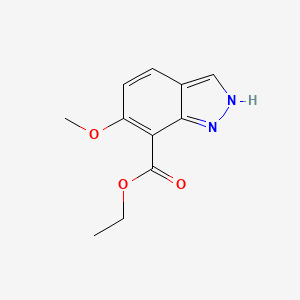
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
